Galeterone

Description

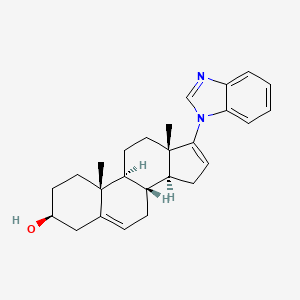

Structure

3D Structure

Properties

IUPAC Name |

(3S,8R,9S,10R,13S,14S)-17-(benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H32N2O/c1-25-13-11-18(29)15-17(25)7-8-19-20-9-10-24(26(20,2)14-12-21(19)25)28-16-27-22-5-3-4-6-23(22)28/h3-7,10,16,18-21,29H,8-9,11-15H2,1-2H3/t18-,19-,20-,21-,25-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAFKTGFSEFKSQG-PAASFTFBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(CC1=CCC3C2CCC4(C3CC=C4N5C=NC6=CC=CC=C65)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@@H](CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4N5C=NC6=CC=CC=C65)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H32N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101025602 | |

| Record name | 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

851983-85-2 | |

| Record name | Galeterone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=851983-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Galeterone [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0851983852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Galeterone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12415 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 3-Hydroxy-17-(1H-benzimidazole-1-yl)androsta-5,16-diene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101025602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (3S,8R,9S,10R,13S,14S)-17-(1H-benzo[d]imidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,10,11,12,13,14,15-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GALETERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WA33E149SW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Galeterone's Tripartite Assault on Prostate Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Galeterone (formerly TOK-001) is a steroidal small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC). Its therapeutic potential stems from a unique triple mechanism of action that disrupts the androgen receptor (AR) signaling axis at multiple critical points. This document provides an in-depth technical overview of this compound's pharmacology, detailing its function as a competitive androgen receptor antagonist, a selective inhibitor of the CYP17 lyase enzyme, and an inducer of androgen receptor degradation. Quantitative data from preclinical studies are summarized, key experimental methodologies are detailed, and the underlying signaling pathways are visually represented to offer a comprehensive resource for researchers in oncology and drug development.

Introduction

The androgen receptor is a key driver of prostate cancer progression, even in the castration-resistant state where systemic androgen levels are low. Therapeutic strategies have largely focused on either inhibiting androgen synthesis or blocking the androgen receptor. This compound emerged as a promising therapeutic candidate by simultaneously targeting both of these avenues while also promoting the degradation of the androgen receptor, including splice variants that contribute to treatment resistance.[1][2][3] Although its clinical development was discontinued, the multifaceted mechanism of this compound continues to be of significant scientific interest for the development of next-generation prostate cancer therapies.[1]

Triple Mechanism of Action

This compound's anti-cancer activity is rooted in its ability to simultaneously exert three distinct inhibitory effects on the androgen receptor signaling pathway.[2][3][4]

Androgen Receptor Antagonism

This compound acts as a direct competitive antagonist of the androgen receptor.[5][6] It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens such as testosterone and dihydrotestosterone (DHT).[6][7] This blockade inhibits the conformational changes required for AR activation, subsequent nuclear translocation, and the transcription of androgen-responsive genes that promote tumor growth and proliferation.[3][4]

CYP17 Lyase Inhibition

This compound is a potent and selective inhibitor of cytochrome P450 17α-hydroxylase/17,20-lyase (CYP17A1), a critical enzyme in the androgen biosynthesis pathway.[2][8] Specifically, it shows selectivity for the 17,20-lyase activity, which is the rate-limiting step in the conversion of pregnenolone and progesterone to dehydroepiandrosterone (DHEA) and androstenedione, the precursors of testosterone.[8][9] By inhibiting CYP17 lyase, this compound reduces the intratumoral production of androgens, thereby depriving the AR of its activating ligands.[5]

Androgen Receptor Degradation

A distinguishing feature of this compound is its ability to induce the degradation of the androgen receptor protein.[5][10] This includes both the full-length AR and splice variants, such as AR-V7, which lack the ligand-binding domain and are a common mechanism of resistance to other AR-targeted therapies.[4][10] The degradation of the AR is mediated through the ubiquitin-proteasome pathway.[10][11]

The proposed mechanism for AR degradation involves two key pathways:

-

PI3K/Akt/Mdm2 Pathway: this compound treatment has been shown to increase the phosphorylation of Akt and the E3 ubiquitin ligase Mdm2.[10][11] Phosphorylated Mdm2 then ubiquitinates the AR, targeting it for degradation by the 26S proteasome.[10][11]

-

CHIP E3 Ligase Involvement: this compound enhances the interaction between the C-terminus of Hsc70-interacting protein (CHIP), another E3 ubiquitin ligase, and AR-V7, leading to the ubiquitination and subsequent degradation of this clinically significant splice variant.[10]

-

Inhibition of Deubiquitinating Enzymes (DUBs): this compound has been found to inhibit the activity of deubiquitinating enzymes USP12 and USP46.[12] These enzymes normally remove ubiquitin from the AR, protecting it from degradation. By inhibiting these DUBs, this compound shifts the cellular equilibrium towards AR ubiquitination and degradation.[12]

Quantitative Data

The following tables summarize the key quantitative data for this compound's inhibitory and degradation activities from various preclinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Parameter | Value | Cell Line/System | Reference |

| CYP17 Inhibition | |||

| IC50 | 300 nM | Intact-cells CYP17 expressing E. coli | [3] |

| IC50 | 47 nM | Not Specified | |

| AR Antagonism | |||

| EC50 (vs. [3H]R1881) | 845 nM | LNCaP (mutant AR T877A) | [3] |

| EC50 (vs. [3H]R1881) | 405 nM | PC3-AR (wild-type AR) | [3] |

| IC50 | 384 nM | Not Specified | [11] |

| IC50 (vs. [3H]R1881) | 454 nM | PC3 (mutant AR T575A) | |

| AR Degradation | |||

| IC50 | ~1 µM | Not Specified | |

| Inhibition of DUBs | |||

| IC50 (USP12) | 3.4 µM | In vitro biochemical assay | [12] |

| IC50 (USP46) | 4.2 µM | In vitro biochemical assay | [12] |

| Cell Growth Inhibition | |||

| IC50 | 2.9 µM | HP-LNCaP | |

| IC50 | 9.7 µM | C4-2B | |

| GI50 | 7.82 µM | PC-3 | |

| GI50 | 7.55 µM | DU-145 |

Table 2: Clinical Efficacy of this compound (ARMOR Studies)

| Study | Patient Population | Dose | PSA30 Response Rate | PSA50 Response Rate | Reference |

| ARMOR1 | Treatment-naïve mCRPC | All doses (650-2600 mg) | 49.0% (24/49) | 22.4% (11/49) | |

| ARMOR2 (Part 1) | Treatment-naïve mCRPC | All doses (1700-3400 mg) | 64.0% (16/25) | 48.0% (12/25) | |

| ARMOR2 (Part 1) | Treatment-naïve mCRPC | 2550 mg | 72.7% (8/11) | 54.5% (6/11) |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the general workflows for the experimental protocols used to characterize its mechanisms of action.

Caption: this compound's triple mechanism of action in prostate cancer.

Caption: General experimental workflows for assessing this compound's mechanisms.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound's mechanisms of action.

Androgen Receptor Competitive Binding Assay

This assay is designed to determine the ability of this compound to compete with a radiolabeled androgen for binding to the androgen receptor.

-

Cell Culture: Prostate cancer cell lines expressing the androgen receptor (e.g., LNCaP, VCaP, or PC3 cells engineered to express AR) are cultured in appropriate media supplemented with fetal bovine serum.

-

Hormone Deprivation: Prior to the assay, cells are grown in media containing charcoal-stripped serum for 24-48 hours to deplete endogenous androgens.

-

Binding Reaction: Cells are incubated with a fixed concentration of a radiolabeled androgen, typically [3H]R1881, and a range of concentrations of this compound or a vehicle control. The incubation is carried out at 4°C for a specified period (e.g., 2-4 hours) to reach binding equilibrium.

-

Washing: After incubation, cells are washed multiple times with ice-cold phosphate-buffered saline (PBS) to remove unbound radioligand.

-

Lysis and Scintillation Counting: Cells are lysed, and the radioactivity in the lysates is measured using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting non-specific binding (determined in the presence of a large excess of unlabeled androgen) from the total binding. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (EC50) is determined by non-linear regression analysis.

CYP17 Lyase Inhibition Assay

This assay measures the inhibitory effect of this compound on the 17,20-lyase activity of the CYP17A1 enzyme.

-

Enzyme Source: The CYP17A1 enzyme can be obtained from various sources, including human adrenal microsomes, yeast or E. coli engineered to express the human enzyme.[2][3]

-

Reaction Mixture: The reaction mixture contains the enzyme source, a buffer system (e.g., potassium phosphate buffer), a cofactor (NADPH), the substrate (e.g., 17α-hydroxypregnenolone), and varying concentrations of this compound or a vehicle control.

-

Incubation: The reaction is initiated by the addition of the substrate and incubated at 37°C for a defined period.

-

Reaction Termination and Extraction: The reaction is stopped, often by the addition of a strong acid or organic solvent. The steroid products are then extracted from the aqueous phase using an organic solvent (e.g., ethyl acetate).

-

Quantification by LC-MS/MS: The extracted products (e.g., DHEA) are quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Analysis: The rate of product formation is calculated for each this compound concentration. The IC50 value, the concentration of this compound that inhibits 50% of the enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Androgen Receptor Degradation by Western Blotting

This protocol is used to assess the effect of this compound on the steady-state levels of androgen receptor protein.

-

Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, CWR22Rv1) are seeded and allowed to adhere. The cells are then treated with various concentrations of this compound or a vehicle control for different time points (e.g., 0, 6, 12, 24, 48 hours).

-

Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed using a radioimmunoprecipitation assay (RIPA) buffer supplemented with protease and phosphatase inhibitors.[10]

-

Protein Quantification: The total protein concentration in the cell lysates is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.[10]

-

Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the androgen receptor. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection and Analysis: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software, and the AR protein levels are normalized to a loading control (e.g., GAPDH or β-actin).[10]

Conclusion

This compound represents a mechanistically innovative approach to targeting the androgen receptor signaling pathway in prostate cancer. Its ability to act as an AR antagonist, inhibit androgen synthesis via CYP17 lyase, and induce the degradation of both full-length and splice variant AR provides a multi-pronged attack that has the potential to overcome some of the resistance mechanisms that limit the efficacy of other AR-directed therapies. While its clinical development has been halted, the scientific insights gained from the study of this compound's triple mechanism of action provide a valuable foundation for the design and development of future prostate cancer therapeutics. The detailed methodologies and quantitative data presented in this guide serve as a comprehensive resource for researchers continuing to explore novel strategies to combat this disease.

References

- 1. ARMOR3-SV: A Phase 3, Randomized, Open-Label, Multi-Center, Controlled Study of this compound Compared to Enzalutamide in Men Expressing Androgen Receptor Splice Variant-7 mRNA (AR-V7) Metastatic (MI) Castrate Resistant Prostate Cancer CRPC) | Dana-Farber Cancer Institute [dana-farber.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Androgen Receptor Modulation Optimized for Response (ARMOR) Phase I and II Studies: this compound for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. This compound prevents androgen receptor binding to chromatin and enhances degradation of mutant androgen receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Abiraterone and this compound, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Armor2: A 2 Part, Phase 2 Trial Of this compound In The Treatment Of Castration Resistant Prostate Cancer | Dana-Farber Cancer Institute [dana-farber.org]

- 8. tokaipharmaceuticals.com [tokaipharmaceuticals.com]

- 9. selleckchem.com [selleckchem.com]

- 10. This compound and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Salinization Dramatically Enhance the Anti-Prostate Cancer Efficacies of AR/AR-V7 and Mnk1/2 Molecular Glue Degraders, this compound and VNPP433-3β Which Outperform Docetaxel and Enzalutamide in CRPC CWR22Rv1 Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 12. ascopubs.org [ascopubs.org]

Galeterone: A Multi-Targeted Approach to Androgen Receptor Signaling in Prostate Cancer

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Galeterone (formerly TOK-001 or VN/124-1) is a steroidal small molecule that was developed for the treatment of castration-resistant prostate cancer (CRPC).[1][2] It exhibits a unique, multi-pronged mechanism of action by targeting the androgen receptor (AR) signaling pathway at three distinct points: inhibition of androgen biosynthesis via cytochrome P450 17A1 (CYP17A1), direct antagonism of the androgen receptor, and induction of androgen receptor degradation.[1][3] This guide provides a comprehensive overview of the chemical structure, physicochemical properties, pharmacology, and key experimental methodologies related to this compound.

Chemical Structure and Physicochemical Properties

This compound is a 17-heteroazole steroidal analogue.[4] Its chemical structure is characterized by a benzimidazole moiety attached to the D-ring of an androstane steroid nucleus.[5]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | (3S,8R,9S,10R,13S,14S)-17-(1H-benzimidazol-1-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-3-ol | [6] |

| CAS Number | 851983-85-2 | [6] |

| Molecular Formula | C₂₆H₃₂N₂O | [3][6] |

| Molecular Weight | 388.55 g/mol | [3][6] |

| SMILES | C[C@]12CC--INVALID-LINK--O | [1] |

| InChI Key | PAFKTGFSEFKSQG-PAASFTFBSA-N | [1] |

| Melting Point | 144-145 °C (for the related compound Abiraterone Acetate, specific data for this compound is not readily available) | [7] |

| pKa (Strongest Basic) | 4.97 (Predicted) | [8] |

| Solubility | DMSO: ≥19.43 mg/mL, Ethanol: ≥19.43 mg/mL | [9] |

| Appearance | White to off-white solid | [6] |

Mechanism of Action and Pharmacology

This compound's therapeutic potential in prostate cancer stems from its ability to disrupt androgen receptor signaling through three distinct and complementary mechanisms.

Inhibition of Androgen Synthesis (CYP17A1 Inhibition)

This compound is a potent inhibitor of CYP17A1, a key enzyme in the androgen biosynthesis pathway.[1] CYP17A1 possesses both 17α-hydroxylase and 17,20-lyase activities. This compound demonstrates selectivity for the 17,20-lyase activity, which is the rate-limiting step in the conversion of progestins to androgens.[1] By inhibiting this enzyme, this compound reduces the production of testosterone and dihydrotestosterone (DHT), the primary ligands of the androgen receptor.

Androgen Receptor Antagonism

This compound acts as a direct competitive antagonist of the androgen receptor.[4] It binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like DHT. This antagonism inhibits the conformational changes required for AR activation, nuclear translocation, and subsequent transactivation of androgen-responsive genes.[10][11]

Androgen Receptor Degradation

A unique aspect of this compound's mechanism is its ability to induce the degradation of the androgen receptor protein, including the full-length AR and splice variants such as AR-V7.[1] This degradation is mediated through the ubiquitin-proteasome pathway. By promoting AR degradation, this compound reduces the total cellular pool of the receptor, further diminishing androgen signaling.

Table 2: In Vitro Activity of this compound

| Target/Assay | Cell Line/System | IC₅₀/EC₅₀/Kᵢ | Reference(s) |

| CYP17 Inhibition | Recombinant human CYP17A1 | 300 nM | [9] |

| AR Antagonism | PC3-AR cells | 384 nM | [9] |

| AR Binding (mutant LNCaP AR T877A) | LNCaP cells | 845 nM | [9] |

| AR Binding (mutant AR T575A) | PC3 cells | 454 nM | [9] |

| AR Activation (DHT-stimulated) | LNCaP cells | 1 µM | [9] |

| AR Activation (DHT-stimulated) | HP-LNCaP cells | 411 nM | [9] |

| Cell Proliferation (DHT-stimulated) | LNCaP cells | 6 µM | [9] |

| Cell Proliferation (DHT-stimulated) | LAPC4 cells | 3.2 µM | [9] |

| Cell Proliferation (androgen-independent) | LNCaP cells | 2.6 µM | [9] |

| Cell Proliferation (androgen-independent) | LAPC4 cells | 4 µM | [9] |

| Cell Proliferation | HP-LNCaP cells | 2.9 µM | [9] |

| Cell Proliferation | C4-2B cells | 9.7 µM | [9] |

| SULT2A1 Inhibition (DHEA sulfonation) | Human liver cytosol | Sub-micromolar Kᵢ | [1] |

| SULT2B1b Inhibition (DHEA sulfonation) | Human liver cytosol | Sub-micromolar Kᵢ | [1] |

| SULT1E1 Inhibition (DHEA sulfonation) | Human liver cytosol | Sub-micromolar Kᵢ | [1] |

Pharmacokinetics

The oral bioavailability of this compound was initially found to be affected by food when administered as a powder in a capsule (PIC).[12] A spray-dried dispersion (SDD) tablet formulation was developed, which demonstrated improved and more consistent bioavailability, negating the food effect.[12][13]

Table 3: Pharmacokinetic Parameters of Oral this compound Formulations in Humans

| Formulation | Dose | Cₘₐₓ (ng/mL) | Tₘₐₓ (hr) | AUCᵢₙf (hng/mL) | t₁/₂ (hr) | Reference(s) |

| PIC (fed) | 2600 mg | 1148 ± 615 | 6.0 (4.0-8.0) | 16568 ± 9140 | 11.2 ± 4.2 | [12] |

| Tablet (fasted) | 1700 mg | 1290 ± 605 | 4.0 (2.0-8.0) | 16298 ± 8286 | 12.0 ± 4.5 | [12] |

| Tablet (fed) | 1700 mg | 1269 ± 532 | 6.0 (4.0-8.0) | 16241 ± 7254 | 11.1 ± 3.4 | [12] |

| Tablet (fasted) | 850 mg | - | - | 6689 ± 2602 | - | [12] |

| Tablet (fasted) | 2550 mg | - | - | 20131 ± 9930 | - | [12] |

| Data are presented as mean ± standard deviation, except for Tₘₐₓ which is median (range).[12] |

Clinical Trials

This compound was evaluated in a series of clinical trials designated "ARMOR" (Androgen Receptor Modulation Optimized for Response). The ARMOR1 (Phase 1) and ARMOR2 (Phase 2) studies demonstrated that this compound was generally well-tolerated and showed clinical activity in patients with CRPC, as evidenced by declines in prostate-specific antigen (PSA) levels.[2][14] In the ARMOR2 study, which utilized the spray-dried dispersion formulation, a once-daily dose of 2550 mg was selected for further investigation.[13][15] In treatment-naïve metastatic CRPC patients receiving this dose, PSA declines of ≥30% and ≥50% were observed in 92% and 83% of patients, respectively.[15] The ARMOR3-SV (Phase 3) trial, which compared this compound to enzalutamide in patients with AR-V7 positive metastatic CRPC, was discontinued as it was deemed unlikely to meet its primary endpoint.[1]

Experimental Protocols

CYP17A1 Inhibition Assay

Objective: To determine the inhibitory activity of this compound on the 17,20-lyase activity of CYP17A1.

Methodology: A common method involves using recombinant human CYP17A1 expressed in a suitable system (e.g., yeast microsomes or E. coli).[9][16]

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a phosphate buffer, the recombinant CYP17A1 enzyme, and a radiolabeled substrate such as [³H]-17α-hydroxypregnenolone.

-

Inhibitor Addition: Add varying concentrations of this compound (or a vehicle control) to the reaction mixtures.

-

Reaction Initiation: Initiate the enzymatic reaction by adding a cofactor, such as NADPH.

-

Incubation: Incubate the reaction mixtures at 37°C for a defined period.

-

Reaction Termination: Stop the reaction by adding a quenching solution (e.g., an organic solvent).

-

Product Separation and Quantification: The product of the 17,20-lyase reaction is a radiolabeled steroid (e.g., [³H]-dehydroepiandrosterone) or a byproduct like [³H]-acetic acid.[9] Separate the product from the substrate using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). Alternatively, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used for non-radioactive assays to quantify the steroidal products.[16][17]

-

Data Analysis: Quantify the amount of product formed at each this compound concentration. Calculate the percentage of inhibition relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Androgen Receptor Competitive Binding Assay

Objective: To determine the ability of this compound to compete with a known androgen for binding to the androgen receptor.

Methodology: This assay is typically performed using a source of androgen receptor, such as rat ventral prostate cytosol or recombinant human AR, and a radiolabeled androgen like [³H]-R1881 (methyltrienolone).[18][19][20]

-

Receptor Preparation: Prepare a cytosolic fraction from rat ventral prostate tissue or use a purified recombinant AR protein.

-

Assay Plate Preparation: In a multi-well plate, add a fixed concentration of the radiolabeled androgen ([³H]-R1881) to each well.

-

Competitor Addition: Add increasing concentrations of unlabeled this compound (the competitor) or a known androgen (for the standard curve) to the wells. Include wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of unlabeled androgen).

-

Receptor Addition: Add the prepared androgen receptor to each well.

-

Incubation: Incubate the plate at 4°C for a sufficient time to reach binding equilibrium (e.g., overnight).

-

Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand. This can be achieved by methods such as hydroxylapatite (HAP) slurry precipitation or filtration.[18]

-

Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of this compound. Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the specific binding of the radiolabeled androgen.

Androgen Receptor Degradation Assay (Western Blot)

Objective: To assess the effect of this compound on the protein levels of the androgen receptor.

Methodology: Western blotting is a standard technique to quantify changes in protein expression.[21]

-

Cell Culture and Treatment: Culture prostate cancer cells (e.g., LNCaP, VCaP) in appropriate media. Treat the cells with various concentrations of this compound or a vehicle control for a specified duration (e.g., 24-48 hours).

-

Cell Lysis: Harvest the cells and lyse them in a buffer containing protease inhibitors to extract total cellular proteins.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Load equal amounts of protein for each sample.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).

-

Immunoblotting:

-

Blocking: Block the membrane with a suitable blocking agent (e.g., non-fat milk or bovine serum albumin) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the androgen receptor.

-

Secondary Antibody Incubation: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase - HRP) that recognizes the primary antibody.

-

-

Detection: Add a chemiluminescent substrate that reacts with the HRP to produce light.

-

Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensity for the androgen receptor and a loading control (e.g., β-actin or GAPDH). Normalize the AR band intensity to the loading control to determine the relative change in AR protein levels following this compound treatment.

Cell Proliferation Assay (e.g., MTT or SRB Assay)

Objective: To evaluate the effect of this compound on the proliferation of prostate cancer cells.

Methodology: Colorimetric assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or SRB (sulforhodamine B) assay are commonly used to measure cell viability and proliferation.

-

Cell Seeding: Seed prostate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with a range of concentrations of this compound or a vehicle control.

-

Incubation: Incubate the cells for a period that allows for multiple cell divisions (e.g., 72-96 hours).

-

Assay Procedure (MTT example):

-

Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

-

-

Absorbance Measurement: Measure the absorbance of the colored solution at a specific wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Data Analysis: The absorbance is proportional to the number of viable cells. Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell proliferation by 50%.

Signaling Pathways and Experimental Workflows

Androgen Biosynthesis Pathway and CYP17A1 Inhibition

The following diagram illustrates the classical androgen synthesis pathway and the point of inhibition by this compound.

Caption: Androgen biosynthesis pathway and this compound's point of inhibition.

Androgen Receptor Signaling and this compound's Multi-Targeted Action

This diagram depicts the androgen receptor signaling cascade and the three mechanisms by which this compound disrupts this pathway.

Caption: this compound's multi-targeted action on AR signaling.

Experimental Workflow: CYP17A1 Inhibition Assay

The following diagram outlines the key steps in a CYP17A1 inhibition assay.

Caption: Workflow for a CYP17A1 inhibition assay.

Experimental Workflow: Androgen Receptor Competitive Binding Assay

This diagram illustrates the workflow for a competitive AR binding assay.

Caption: Workflow for a competitive AR binding assay.

Conclusion

This compound is a multi-targeted inhibitor of the androgen receptor signaling pathway with a well-defined chemical structure and a unique pharmacological profile. Its ability to inhibit androgen synthesis, antagonize the androgen receptor, and promote its degradation represents a comprehensive strategy to overcome resistance mechanisms in prostate cancer. Although its clinical development was discontinued, the extensive preclinical and clinical data available for this compound provide valuable insights for the continued development of novel therapeutics for prostate cancer. This guide serves as a technical resource for researchers and drug development professionals working in this field.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound for the treatment of advanced prostate cancer: the evidence to date - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. taylorandfrancis.com [taylorandfrancis.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C26H32N2O | CID 11188409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Abiraterone acetate - Wikipedia [en.wikipedia.org]

- 8. go.drugbank.com [go.drugbank.com]

- 9. selleckchem.com [selleckchem.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. ascopubs.org [ascopubs.org]

- 13. ascopubs.org [ascopubs.org]

- 14. Androgen Receptor Modulation Optimized for Response (ARMOR) Phase I and II Studies: this compound for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ascopubs.org [ascopubs.org]

- 16. researchgate.net [researchgate.net]

- 17. Non-steroidal CYP17A1 Inhibitors: Discovery and Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 18. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 19. policycommons.net [policycommons.net]

- 20. Ligand Competition Binding Assay for the Androgen Receptor | Springer Nature Experiments [experiments.springernature.com]

- 21. scispace.com [scispace.com]

The Multi-faceted Approach of Galeterone in Androgen Receptor Degradation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galeterone (formerly TOK-001 or VN/124-1) is a first-in-class oral small molecule developed for the treatment of prostate cancer. It distinguishes itself from other anti-androgen therapies through its multi-targeted mechanism of action.[1] this compound not only acts as an androgen receptor (AR) antagonist and an inhibitor of the CYP17 lyase enzyme, crucial for androgen synthesis, but it also actively promotes the degradation of the androgen receptor protein.[1][2] This unique triple-action profile offers a promising strategy to overcome resistance mechanisms that emerge during prostate cancer treatment, particularly those involving AR overexpression or the expression of AR splice variants like AR-V7.[3][4] This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound-induced AR degradation, supported by quantitative data, detailed experimental protocols, and visual representations of the key pathways and workflows.

Core Mechanism: Ubiquitin-Proteasome-Mediated Degradation

The primary mechanism by which this compound induces the degradation of both full-length androgen receptor (fAR) and its splice variants is through the ubiquitin-proteasome pathway.[5][6] This is substantiated by experiments where co-treatment with the 26S proteasome inhibitor MG132 was shown to block this compound's effect on AR depletion, leading to the accumulation of the receptor.[3][6] this compound orchestrates this process by modulating a complex network of signaling proteins, including E3 ubiquitin ligases and deubiquitinating enzymes (DUBs), which ultimately tag the AR for destruction by the proteasome.

Key Signaling Pathways in this compound-Induced AR Degradation

This compound's effect on AR degradation is not a single event but rather the result of its influence on several interconnected signaling pathways.

Modulation of E3 Ubiquitin Ligases: Mdm2 and CHIP

This compound enhances the interaction between the androgen receptor and the E3 ubiquitin ligases, Mdm2 and CHIP.[3] These enzymes are responsible for attaching ubiquitin molecules to the AR, marking it for proteasomal degradation.

-

Mdm2: The knockdown of Mdm2 using siRNA has been shown to inhibit this compound-induced degradation of the full-length AR, particularly in LNCaP cells.[3]

-

CHIP (C-terminus of Hsp70-interacting protein): CHIP appears to play a more significant role in the degradation of the AR-V7 splice variant.[3]

The PI3K/Akt Signaling Cascade

This compound treatment leads to the activation of the PI3K/Akt pathway, resulting in increased phosphorylation of Akt.[5] This activated Akt, in turn, phosphorylates Mdm2, which enhances its E3 ligase activity and promotes the ubiquitination and subsequent degradation of the AR.[3][5] Pre-treatment with PI3K inhibitors, such as wortmannin, has been demonstrated to block this compound-dependent AR depletion.[5]

Inhibition of Deubiquitinating Enzymes (DUBs): USP12 and USP46

A novel aspect of this compound's mechanism is its ability to inhibit deubiquitinating enzymes (DUBs), specifically USP12 and USP46.[7][8] These enzymes normally act to remove ubiquitin tags from the AR, thereby sparing it from degradation. By inhibiting USP12 and USP46, this compound shifts the cellular equilibrium towards a state of increased AR ubiquitination, leading to enhanced degradation of both full-length AR and the AR-V7 splice variant.[7][9]

Disruption of AR-Chaperone Interactions

The heat shock protein 90 (Hsp90) is a molecular chaperone that plays a crucial role in stabilizing the androgen receptor in its non-ligand-bound state.[3][10] this compound treatment has been shown to significantly reduce the interaction between Hsp90 and the full-length AR.[3] This dissociation from its stabilizing chaperone likely renders the AR more susceptible to ubiquitination and subsequent proteasomal degradation.

Below is a diagram illustrating the multifaceted signaling pathways involved in this compound-induced AR degradation.

References

- 1. Armor2: A 2 Part, Phase 2 Trial Of this compound In The Treatment Of Castration Resistant Prostate Cancer | Dana-Farber Cancer Institute [dana-farber.org]

- 2. Targeted Degradation of Androgen Receptor by VNPP433-3β in Castration-Resistant Prostate Cancer Cells Implicates Interaction with E3 Ligase MDM2 Resulting in Ubiquitin-Proteasomal Degradation [mdpi.com]

- 3. This compound and VNPT55 induce proteasomal degradation of AR/AR-V7, induce significant apoptosis via cytochrome c release and suppress growth of castration resistant prostate cancer xenografts in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel this compound analogs act independently of AR and AR-V7 for the activation of the unfolded protein response and induction of apoptosis in the CWR22Rv1 prostate cancer cell model - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cycloheximide chase - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. tokaipharmaceuticals.com [tokaipharmaceuticals.com]

- 8. The novel anti-androgen candidate this compound targets deubiquitinating enzymes, USP12 and USP46, to control prostate cancer growth and survival - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Salinization Dramatically Enhance the Anti-Prostate Cancer Efficacies of AR/AR-V7 and Mnk1/2 Molecular Glue Degraders, this compound and VNPP433-3β Which Outperform Docetaxel and Enzalutamide in CRPC CWR22Rv1 Xenograft Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

Preclinical Profile of Galeterone: A Technical Guide for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galeterone (formerly TOK-001) is a multi-targeted oral small molecule that has been investigated for the treatment of various cancers, most notably castration-resistant prostate cancer (CRPC). Its unique mechanism of action, which disrupts androgen receptor (AR) signaling at multiple points, has made it a compound of significant interest in preclinical studies. This technical guide provides a comprehensive overview of the preclinical data on this compound in cancer cell lines, with a focus on its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its activity.

Mechanism of Action

This compound exhibits a tripartite mechanism of action, distinguishing it from other antiandrogen therapies. It simultaneously:

-

Inhibits CYP17 Lyase: this compound is a potent inhibitor of the enzyme CYP17A1 (17α-hydroxylase/17,20-lyase), which is crucial for the biosynthesis of androgens. By blocking this enzyme, this compound reduces the production of testosterone and other androgens that can stimulate the growth of hormone-sensitive cancers.[1]

-

Acts as an Androgen Receptor Antagonist: It directly competes with androgens for binding to the AR, thereby preventing the receptor's activation and its subsequent translocation to the nucleus and transcription of target genes.[1]

-

Induces Androgen Receptor Degradation: this compound promotes the degradation of both full-length and splice-variant forms of the AR, such as AR-V7. This is a key feature, as AR splice variants are a common mechanism of resistance to other antiandrogen therapies.[2][3]

Quantitative Data: In Vitro Efficacy of this compound

The following tables summarize the in vitro efficacy of this compound across various cancer cell lines, as determined by IC50 (half-maximal inhibitory concentration) and GI50 (half-maximal growth inhibition) values.

Table 1: this compound IC50 Values in Prostate Cancer Cell Lines

| Cell Line | AR Status/Mutation | Condition | IC50 (µM) | Reference |

| LNCaP | Mutant (T877A) | DHT-induced proliferation | 6.0 | [4] |

| LNCaP | Mutant (T877A) | No DHT stimulation | 2.6 | [4] |

| LAPC4 | Wild-Type | DHT-induced proliferation | 3.2 | [4] |

| LAPC4 | Wild-Type | No DHT stimulation | 4.0 | [4] |

| HP-LNCaP | - | Proliferation | 2.9 | [4][5] |

| C4-2B | - | Proliferation | 9.7 | [4] |

| LNCaP | Mutant (T877A) | AR Activation | 1.0 | [4] |

| HP-LNCaP | - | AR Activation | 0.411 | [4] |

| LNCaP | Mutant (T877A) | [3H]-R1881 Binding | 0.845 | [4] |

| PC3 | AR-negative | [3H]-R1881 Binding (T575A mutant AR) | 0.454 | [4] |

Table 2: this compound GI50 Values in Cancer Cell Lines

| Cell Line | Cancer Type | GI50 (µM) | Reference |

| PC-3 | Prostate Cancer (Androgen-Independent) | 7.82 | [4] |

| DU-145 | Prostate Cancer (Androgen-Independent) | 7.55 | [4] |

| CWR22Rv1 | Prostate Cancer (Castration-Resistant) | 3.8 | [1] |

Table 3: this compound IC50 Values in Breast Cancer Cell Lines

| Cell Line | IC50 Range (µM) | Reference |

| MDAMB-231, MDA-MB-68, Hs 578T, BT-549 | 0.5 - 4.0 | [1] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways affected by this compound and a typical experimental workflow.

Caption: this compound's multi-targeted approach to inhibiting androgen receptor signaling.

Caption: The PI3K/Akt/Mdm2 signaling cascade in this compound-mediated AR degradation.

Caption: A generalized workflow for assessing cell viability using the MTT assay.

Detailed Experimental Protocols

The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability and proliferation.[6]

Materials:

-

Cancer cell lines of interest

-

Complete cell culture medium

-

96-well flat-bottom microplates

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)

-

Multichannel pipette

-

Microplate reader

Protocol:

-

Cell Seeding: Trypsinize and count the cells. Seed the cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.

-

Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include vehicle control (DMSO) and untreated control wells.

-

Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well.[6]

-

Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[7]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the IC50 or GI50 value.

Western Blotting for Protein Expression Analysis

This technique is used to detect and quantify the expression levels of specific proteins, such as the androgen receptor.

Materials:

-

Treated and untreated cell pellets

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Electrophoresis apparatus and running buffer

-

Transfer apparatus and transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-AR, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Protein Extraction: Lyse the cell pellets with ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

Sample Preparation: Mix a standardized amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin) to determine the relative protein expression levels.

Reverse Transcription Quantitative PCR (RT-qPCR) for Gene Expression Analysis

RT-qPCR is used to measure the levels of specific mRNA transcripts, such as AR mRNA.[8]

Materials:

-

Treated and untreated cells

-

RNA extraction kit (e.g., RNeasy Mini Kit)

-

cDNA synthesis kit

-

qPCR master mix (e.g., SYBR Green or TaqMan)

-

Gene-specific primers for the target gene (e.g., AR) and a reference gene (e.g., GAPDH)

-

qPCR instrument

Protocol:

-

RNA Extraction: Isolate total RNA from the cells using an RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe a standardized amount of RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

-

qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the qPCR master mix, forward and reverse primers, and the diluted cDNA template.

-

qPCR Amplification: Run the qPCR reaction in a real-time PCR instrument using an appropriate thermal cycling program.

-

Data Analysis: Determine the cycle threshold (Ct) values for the target and reference genes. Calculate the relative gene expression using the ΔΔCt method.[9]

Apoptosis Detection by Acridine Orange/Ethidium Bromide (AO/EB) Staining

This fluorescence microscopy-based assay distinguishes between viable, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.[2][3]

Materials:

-

Treated and untreated cells

-

Acridine Orange (AO) stock solution (e.g., 1 mg/mL in PBS)

-

Ethidium Bromide (EB) stock solution (e.g., 1 mg/mL in PBS)

-

AO/EB working solution (e.g., 1 µL of each stock in 1 mL of PBS)

-

Microscope slides and coverslips

-

Fluorescence microscope with appropriate filters

Protocol:

-

Cell Preparation: Harvest the treated and untreated cells and resuspend them in a small volume of PBS.

-

Staining: Add an equal volume of the AO/EB working solution to the cell suspension and mix gently.[10]

-

Microscopy: Place a small drop of the stained cell suspension on a microscope slide, cover with a coverslip, and immediately visualize under a fluorescence microscope.

-

Cell Scoring:

-

Viable cells: Uniform green nucleus with intact structure.

-

Early apoptotic cells: Bright green nucleus with chromatin condensation or fragmentation.

-

Late apoptotic cells: Orange-red nucleus with chromatin condensation or fragmentation.

-

Necrotic cells: Uniform orange-red nucleus with intact structure.

-

-

Quantification: Count at least 200 cells per sample and calculate the percentage of cells in each category.

PARP Cleavage Assay for Apoptosis Detection

Cleavage of poly(ADP-ribose) polymerase (PARP) by caspases is a hallmark of apoptosis. This is typically detected by Western blotting.

Materials:

-

Same as for Western Blotting

-

Primary antibody specific for cleaved PARP

Protocol:

-

Follow the Western Blotting protocol as described above.

-

During the primary antibody incubation step, use an antibody that specifically recognizes the 89 kDa cleaved fragment of PARP.

-

The presence and intensity of the 89 kDa band are indicative of apoptosis.

Conclusion

The preclinical data for this compound demonstrate its potent and multi-faceted anti-cancer activity, particularly in prostate cancer cell lines. Its ability to inhibit androgen synthesis, antagonize the androgen receptor, and, crucially, induce the degradation of both full-length and splice variant AR, provides a strong rationale for its clinical development. The quantitative data and detailed experimental protocols presented in this guide offer a valuable resource for researchers and drug development professionals working in the field of cancer therapeutics.

References

- 1. Abiraterone and this compound, Powerful Tools Against Prostate Cancer: Present and Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Acridine orange/ethidium bromide (AO/EtBr) double staining [bio-protocol.org]

- 3. Acridine orange/ethidium bromide (AO/EtBr) dual staining [bio-protocol.org]

- 4. selleckchem.com [selleckchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. elearning.unite.it [elearning.unite.it]

- 9. clyte.tech [clyte.tech]

- 10. creighton.edu [creighton.edu]

Galeterone's Selective Inhibition of 17,20-Lyase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Galeterone (formerly TOK-001) is a multi-targeted, orally administered small molecule that has been investigated for the treatment of castration-resistant prostate cancer (CRPC). A key aspect of its mechanism of action is the inhibition of the enzyme CYP17A1 (cytochrome P450 17A1), which is critical for androgen biosynthesis. CYP17A1 possesses two distinct enzymatic activities: 17α-hydroxylase and 17,20-lyase. While both activities are involved in the steroidogenesis pathway, the 17,20-lyase activity is the rate-limiting step for the production of androgen precursors. This compound has demonstrated a notable selectivity for inhibiting the 17,20-lyase activity over the 17α-hydroxylase activity of CYP17A1. This technical guide provides an in-depth analysis of this selectivity, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Quantitative Analysis of this compound's Selectivity

This compound's inhibitory effect on the dual functions of CYP17A1 has been quantified in preclinical studies. Research indicates that this compound is a more potent inhibitor of the 17,20-lyase activity compared to its effect on the 17α-hydroxylase activity. One study highlighted that this compound is approximately three times more selective for the lyase function over the hydroxylase function of CYP17A1. This selectivity is a key differentiator from other CYP17A1 inhibitors, such as abiraterone, and has potential implications for the side-effect profile of the drug.

For a comparative overview, the following table summarizes the inhibitory activities of this compound and other relevant CYP17A1 inhibitors.

| Compound | Target Enzyme Activity | IC50 (nM) | Selectivity (Lyase:Hydroxylase) | Reference |

| This compound | 17,20-lyase | Not explicitly stated in searches | ~3x more selective for lyase | [1] |

| 17α-hydroxylase | Not explicitly stated in searches | [1] | ||

| Abiraterone | 17,20-lyase | Not explicitly stated in searches | Less selective than this compound | [1] |

| 17α-hydroxylase | Not explicitly stated in searches | [1] | ||

| Orteronel | 17,20-lyase | Not explicitly stated in searches | Less potent lyase inhibitor than this compound | [1] |

| Ketoconazole | 17,20-lyase | Less potent lyase inhibitor than this compound | [1] |

Note: Specific IC50 values for this compound were not available in the provided search results. The table reflects the reported selectivity ratio.

Experimental Protocols

The determination of this compound's inhibitory selectivity for CYP17A1 activities involves specific in vitro assays. The two primary methods cited in the literature are assays using human CYP17A1 expressed in yeast microsomes and the H295R human adrenocortical carcinoma cell line.

CYP17A1 Inhibition Assay using Yeast Microsomes

This assay directly measures the enzymatic activity of human CYP17A1 in a controlled environment.

a. Preparation of Recombinant Human CYP17A1:

-

Human CYP17A1 is expressed in yeast (e.g., Saccharomyces cerevisiae) microsomes.

-

Microsomes containing the enzyme are isolated and purified.

b. Assay Conditions:

-

For 17α-hydroxylase activity:

-

Yeast microsomes expressing CYP17A1 are incubated with a substrate such as pregnenolone.

-

The reaction mixture includes necessary co-factors.

-

This compound or other inhibitors are added at varying concentrations.

-

-

For 17,20-lyase activity:

-

The substrate used is 17α-hydroxypregnenolone.

-

Similar incubation conditions and addition of inhibitors are performed.

-

c. Product Quantification:

-

The reaction products (e.g., 17α-hydroxypregnenolone for hydroxylase activity and dehydroepiandrosterone (DHEA) for lyase activity) are extracted.

-

Quantification is performed using liquid chromatography-tandem mass spectrometry (LC/MS/MS)[1].

d. Data Analysis:

-

The concentration of the product is measured at each inhibitor concentration.

-

IC50 values, representing the concentration of the inhibitor required to reduce enzyme activity by 50%, are calculated for both hydroxylase and lyase activities.

H295R Steroidogenesis Assay

This cell-based assay provides a more physiologically relevant model as the H295R cell line expresses the key enzymes involved in steroidogenesis.

a. Cell Culture and Plating:

-

H295R human adrenocortical carcinoma cells are cultured in an appropriate medium.

-

Cells are seeded into multi-well plates (e.g., 24-well plates) and allowed to acclimate for 24 hours.

b. Compound Exposure:

-

The culture medium is replaced with fresh medium containing various concentrations of this compound or other test compounds (typically ranging from 0.316 nM to 10 μM)[1].

-

Cells are incubated with the compounds for a specified period (e.g., 24 or 48 hours)[2][3].

c. Steroid Extraction and Analysis:

-

After incubation, the cell culture medium is collected.

-

Steroids are extracted from the medium.

-

The levels of various steroids, including progesterone, cortisol, and testosterone, are quantified using LC/MS/MS[1].

d. Data Interpretation:

-

Inhibition of 17α-hydroxylase is indicated by an accumulation of upstream precursors (e.g., progesterone) and a reduction in cortisol levels.

-

Inhibition of 17,20-lyase is indicated by a decrease in the production of androgens and their downstream metabolites (e.g., testosterone).

-

The differential effects on these steroid levels allow for the assessment of the inhibitor's selectivity.

Visualizations

Androgen Synthesis Signaling Pathway

The following diagram illustrates the key steps in the androgen synthesis pathway, highlighting the dual roles of CYP17A1 and the point of inhibition by this compound.

Caption: Androgen synthesis pathway highlighting CYP17A1's dual activity.

Experimental Workflow for H295R Steroidogenesis Assay

This diagram outlines the major steps involved in assessing the impact of a compound on steroidogenesis using the H295R cell line.

Caption: Workflow of the H295R steroidogenesis inhibition assay.

Conclusion

This compound demonstrates a preferential inhibition of the 17,20-lyase activity of CYP17A1 over its 17α-hydroxylase function. This selectivity, quantified to be approximately threefold, is a distinguishing feature of its pharmacological profile. The experimental protocols detailed herein, utilizing both recombinant enzyme assays and cell-based models, provide a robust framework for characterizing the inhibitory potential and selectivity of compounds targeting androgen biosynthesis. The provided diagrams offer a clear visual representation of the underlying biological pathway and the experimental procedures employed in this critical area of drug development for prostate cancer. Further research to elucidate the precise IC50 values will provide a more granular understanding of this compound's potency and selectivity.

References

- 1. Steroid 17-Hydroxylase and 17,20-Lyase Deficiencies, Genetic and Pharmacologic - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]

- 3. High-Throughput H295R Steroidogenesis Assay: Utility as an Alternative and a Statistical Approach to Characterize Effects on Steroidogenesis - PMC [pmc.ncbi.nlm.nih.gov]

Early Clinical Trial Data for Galeterone: A Technical Guide on the ARMOR1 and ARMOR2 Studies

This technical guide provides an in-depth analysis of the early clinical trial data for Galeterone, focusing on the ARMOR1 (Androgen Receptor Modulation Optimized for Response 1) and ARMOR2 trials. It is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the quantitative outcomes, experimental methodologies, and the underlying signaling pathways of this multi-targeted agent for castration-resistant prostate cancer (CRPC).

Core Data Summary

The ARMOR1 and ARMOR2 trials were designed to evaluate the safety, efficacy, and pharmacokinetics of this compound in patients with CRPC. ARMOR1 was a Phase 1 dose-escalation study, while ARMOR2 was a Phase 2 trial that further assessed the optimal dosage and efficacy in different patient populations.

Table 1: ARMOR1 Trial - Patient Demographics and Baseline Characteristics

| Characteristic | Value |

| Number of Patients | 49 |

| Age (Median, years) | 69 (range: 47-92)[1] |

| ECOG Performance Status | 0 or 1[2] |

| Metastatic Disease | 46.9%[1] |

| Prior Chemotherapy | Naïve[3][4] |

| Baseline PSA (Median, ng/mL) | 24 (range: 6-200)[1] |

Table 2: ARMOR1 Trial - Efficacy and Safety Outcomes

| Endpoint | Result |

| PSA Response | |

| ≥30% PSA Reduction (PSA30) | 49% (24/49 patients)[2][4][5] |

| ≥50% PSA Reduction (PSA50) | 22.4% (11/49 patients)[4][5] |

| Radiographic Response | |

| Partial Response (RECIST) | 2 patients[1] |

| Safety | |

| Most Common Adverse Events | Fatigue (36.7%), AST/ALT increase (32.7%/30.6%), Nausea (28.6%), Diarrhea (26.5%), Pruritus (24.5%)[2] |

| Grade 3/4 Adverse Events | 8% Grade 3, 1% Grade 4[1] |

| Mineralocorticoid Excess | No events observed[3][5] |

Table 3: ARMOR2 Trial (Part 1 & 2) - Patient Demographics and Dosing

| Characteristic | Value |

| ARMOR2 Part 1 | |

| Number of Patients | 28[5][6] |

| Dose Escalation (tablet) | 1,700 mg, 2,550 mg, 3,400 mg daily[5][6] |

| ARMOR2 Part 2 | |

| Number of Patients | Up to 108[4] |

| Recommended Phase 2 Dose | 2,550 mg daily[4][7] |

| Patient Cohorts | Treatment-naïve (M0 & M1), Abiraterone-refractory, Enzalutamide-refractory[8] |

Table 4: ARMOR2 Trial - Efficacy Outcomes in Treatment-Naïve Patients

| Endpoint | Non-metastatic and Metastatic (n=51) | Metastatic (n=21) |

| ≥30% PSA Reduction (PSA30) | 82%[4][7] | 85%[7] |

| ≥50% PSA Reduction (PSA50) | 75%[4][7] | 77%[7] |

Table 5: ARMOR2 Trial - Efficacy in Patients with AR-V7 Splice Variant

| Patient Population | Outcome |

| Patients with C-terminal loss (indicative of AR-V7) (n=7) | 6 out of 7 patients achieved a PSA decline of ≥50%[8] |

Experimental Protocols

Study Design and Patient Population

The ARMOR1 and ARMOR2 trials were open-label, multicenter studies.[3][9]

-

Inclusion Criteria: Patients enrolled had confirmed adenocarcinoma of the prostate with progressive disease despite androgen ablation therapy.[10] For ARMOR1, patients were chemotherapy-naïve.[3] ARMOR2 included distinct cohorts of treatment-naïve and previously treated (abiraterone or enzalutamide-refractory) patients.[8]

-

Exclusion Criteria: Key exclusions included prior treatment with second-generation anti-androgens (for treatment-naïve cohorts), prior chemotherapy for CRPC, and significant co-morbidities such as active liver disease.[10][11]

Drug Administration and Dose Escalation

-

ARMOR1: this compound was administered in a powder-in-capsule formulation with doses escalating from 650 mg to 2,600 mg daily.[5][6]

-

ARMOR2: A spray-dry dispersion tablet formulation was used to improve bioavailability and mitigate food effects.[9] Dose escalation in Part 1 ranged from 1,700 mg to 3,400 mg daily to establish the recommended Phase 2 dose of 2,550 mg per day.[5][9]

Efficacy and Safety Assessments

-

Prostate-Specific Antigen (PSA) Measurement: Serum PSA levels were measured at baseline and typically every two weeks for the initial 12 weeks, and every four weeks thereafter. PSA response was defined as a ≥30% (PSA30) or ≥50% (PSA50) reduction from baseline.

-

Radiographic Assessment: Tumor responses were evaluated using Response Evaluation Criteria in Solid Tumors (RECIST) for patients with measurable soft tissue disease.[1] Imaging was typically performed at baseline and every 12 weeks.

-

Safety Monitoring: Adverse events were graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI-CTCAE). Safety assessments included physical examinations, vital signs, and laboratory tests (hematology, clinical chemistry, and liver function tests) at regular intervals.

Pharmacokinetic Analysis

Pharmacokinetic parameters of this compound and its metabolites were assessed at various time points following drug administration. While specific internal laboratory protocols are not publicly detailed, the general methodology involved:

-

Sample Collection: Blood samples were collected at pre-defined time points.

-

Sample Processing: Plasma was separated and stored frozen until analysis.

-

Bioanalysis: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was likely employed for the quantification of this compound in plasma, a standard industry practice for small molecule drug analysis.

Biomarker Analysis: AR-V7 Detection

In the ARMOR2 trial, circulating tumor cells (CTCs) were analyzed for the presence of the androgen receptor splice variant 7 (AR-V7).

-

CTC Isolation: CTCs were isolated from whole blood. The specific platform used in ARMOR2 was the Epic Sciences assay, which uses an immunofluorescent staining method.[12]

-

AR-V7 Detection: The assay measured both N-terminal and C-terminal androgen receptor immunoreactivity. A reduced C-terminal signal relative to the N-terminal signal was indicative of CTCs expressing AR splice variants with C-terminal loss, with AR-V7 being the most common.[8]

Signaling Pathways and Mechanism of Action

This compound exhibits a multi-faceted mechanism of action that disrupts androgen receptor (AR) signaling at three distinct points. This triple mechanism is a key differentiator from other CRPC therapies.

This compound's Triple Mechanism of Action

Caption: this compound's multi-targeted disruption of the androgen receptor signaling pathway.

Experimental Workflow for ARMOR Trials

Caption: Generalized experimental workflow for the ARMOR1 and ARMOR2 clinical trials.

References

- 1. ascopubs.org [ascopubs.org]

- 2. Murine Toxicology and Pharmacokinetics of Lead Next Generation this compound Analog, VNPP433–3β - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound shows activity in a variant form of castration-resistant prostate cancer - ecancer [ecancer.org]

- 4. tokaipharmaceuticals.com [tokaipharmaceuticals.com]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. Androgen Receptor Modulation Optimized for Response (ARMOR) Phase I and II Studies: this compound for the Treatment of Castration-Resistant Prostate Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. ascopubs.org [ascopubs.org]

- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 10. ARMOR1: Study of TOK-001 to Treat Castration Resistant Prostate Cancer | MedPath [trial.medpath.com]

- 11. Clinical Trial: NCT02438007 - My Cancer Genome [mycancergenome.org]

- 12. onclive.com [onclive.com]

Methodological & Application

Application Notes and Protocols: In Vitro Assays to Measure Galeterone's Effect on Androgen Receptor (AR) Signaling

Audience: Researchers, scientists, and drug development professionals.

Introduction

Galeterone (TOK-001) is a multi-faceted small molecule inhibitor of androgen receptor (AR) signaling, a critical pathway in the progression of prostate cancer. Unlike conventional anti-androgen therapies, this compound exhibits a unique triple mechanism of action: it acts as an AR antagonist, induces AR degradation, and inhibits the CYP17A1 enzyme, which is crucial for androgen biosynthesis.[1][2][3][4][5] These multifaceted effects make this compound a compound of significant interest for the treatment of castration-resistant prostate cancer (CRPC).

These application notes provide detailed protocols for key in vitro assays to characterize and quantify the effects of this compound on the AR signaling pathway. The described methods will enable researchers to assess its AR antagonistic properties, its ability to induce AR protein degradation, and its impact on the expression of AR target genes.

Data Presentation: Quantitative Effects of this compound on AR Signaling

The following tables summarize the quantitative data on this compound's in vitro activity from various studies, providing a comparative overview of its potency across different mechanisms.

Table 1: this compound IC50/EC50 Values for AR Antagonism and CYP17A1 Inhibition

| Target | Assay Type | Cell Line/System | Agonist/Substrate | IC50/EC50 (nM) | Reference |

| CYP17A1 | Enzymatic Assay | Intact E. coli expressing CYP17 | - | 300 | [3] |

| CYP17A1 | Enzymatic Assay | - | - | 47 | [6] |

| Androgen Receptor (Wild-Type) | Competitive Binding | PC3-AR cells | [3H]R1881 | 405 | [3] |

| Androgen Receptor (T877A mutant) | Competitive Binding | LNCaP cells | [3H]R1881 | 845 | [3] |

| Androgen Receptor (Wild-Type) | Transcriptional Assay (MMTV-Luc) | - | - | 770 | [1] |

Table 2: this compound-Mediated Androgen Receptor Degradation

| Cell Line | This compound Concentration (µM) | Duration of Treatment (hours) | AR Protein Degradation (%) | Reference |

| LNCaP | 15 | - | up to 84% | [6] |

| LNCaP | 5-10 | - | Significant decrease | [7] |

| C4-2 | 0.5 - 10 | - | 36 - 87% | [7] |

| LAPC4 | 10 | 24 | 48% | [7] |

Table 3: Effect of this compound on AR Target Gene Expression

| Cell Line | This compound Concentration (µM) | Duration of Treatment (hours) | Target Gene | Change in Expression | Reference |

| LNCaP | 20 | 24 | AR mRNA | 38% reduction | [6] |

| LNCaP and VCaP | 1 or 10 | - | PSA protein | Dose-dependent repression | [7] |

| LNCaP and VCaP | - | - | PSA mRNA | Decreased basal levels | [7] |

| CRPC and enzalutamide-resistant cells | - | - | PSA, TMPRSS2, Nkx3.1 | Decreased expression | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in these application notes.

Caption: this compound's multifaceted disruption of the Androgen Receptor (AR) signaling pathway.

Caption: Experimental workflow for in vitro evaluation of this compound's effect on AR signaling.

Experimental Protocols

Cell Culture of LNCaP Cells for AR Signaling Studies

Objective: To maintain and prepare LNCaP cells, an androgen-sensitive human prostate adenocarcinoma cell line, for subsequent in vitro assays.

Materials:

-

LNCaP cells (ATCC® CRL-1740™)

-

RPMI-1640 Medium

-

Fetal Bovine Serum (FBS)

-

Charcoal/Dextran Stripped FBS (for androgen deprivation studies)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Cell culture flasks and plates

Protocol:

-

Cell Maintenance:

-

Culture LNCaP cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

-

Maintain cells in a humidified incubator at 37°C with 5% CO₂.

-

Change the medium every 2-3 days.

-

-

Subculturing:

-

When cells reach 80-90% confluency, aspirate the medium and wash the cells once with sterile PBS.

-

Add a sufficient volume of Trypsin-EDTA to cover the cell monolayer and incubate for 3-5 minutes at 37°C until cells detach.

-

Neutralize the trypsin with complete growth medium and centrifuge the cell suspension at 1000 rpm for 5 minutes.

-

Resuspend the cell pellet in fresh medium and re-plate at the desired density.

-

-

Androgen Deprivation (for specific assays):

-

For experiments requiring androgen-deprived conditions, replace the standard FBS with 10% Charcoal/Dextran Stripped FBS for at least 24-48 hours prior to the experiment.

-

Luciferase Reporter Assay for AR Transcriptional Activity

Objective: To quantify the antagonistic effect of this compound on androgen-induced AR transcriptional activity.

Materials:

-

LNCaP cells

-

AR-responsive luciferase reporter plasmid (e.g., MMTV-Luc or PSA-Luc)

-

Control plasmid with a constitutively expressed reporter (e.g., Renilla luciferase)

-

Transfection reagent (e.g., Lipofectamine)

-

Dihydrotestosterone (DHT) or a synthetic androgen (e.g., R1881)

-

This compound

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding:

-

Seed LNCaP cells in 24-well or 96-well plates at a density that will result in 70-80% confluency on the day of transfection.

-

-

Transfection:

-

Co-transfect the cells with the AR-responsive luciferase reporter plasmid and the control Renilla plasmid using a suitable transfection reagent according to the manufacturer's instructions.

-

Incubate for 24 hours.

-

-

Treatment:

-

After transfection, replace the medium with fresh medium containing Charcoal/Dextran Stripped FBS.

-

Treat the cells with varying concentrations of this compound in the presence or absence of a fixed concentration of DHT or R1881 (e.g., 1 nM). Include appropriate vehicle controls.

-

Incubate for another 24-48 hours.

-

-

Luciferase Assay:

-

Lyse the cells using the passive lysis buffer provided in the Dual-Luciferase® Reporter Assay System.

-

Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the manufacturer's protocol.

-

-

Data Analysis:

-

Normalize the firefly luciferase activity to the Renilla luciferase activity for each well to correct for transfection efficiency.

-

Plot the normalized luciferase activity against the concentration of this compound to determine the IC50 value for AR antagonism.

-

Western Blotting for AR Protein Degradation

Objective: To assess the effect of this compound on the degradation of the AR protein.

Materials: